6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide
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Overview
Description
6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiazole ring, and a sulfamoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the thiazole and sulfamoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to scale up the production while maintaining quality .
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, amines, or alkyl groups .
Scientific Research Applications
6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and sulfamoyl group are particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Coumarin derivatives: Compounds with a chromene core that exhibit various biological activities.
Thiazole-based drugs: Such as Ritonavir and Abafungin, which have therapeutic applications in antiviral and antifungal treatments.
Uniqueness
6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide is unique due to the combination of its chromene core, thiazole ring, and sulfamoyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O5S2 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C21H17N3O5S2/c1-12-9-13(2)19-16(10-12)17(25)11-18(29-19)20(26)23-14-3-5-15(6-4-14)31(27,28)24-21-22-7-8-30-21/h3-11H,1-2H3,(H,22,24)(H,23,26) |
InChI Key |
SYFVQIUVOIGUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
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